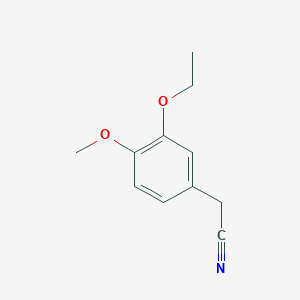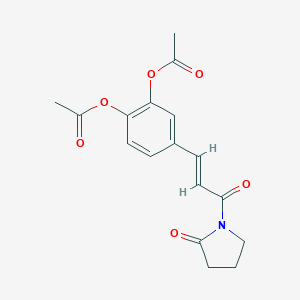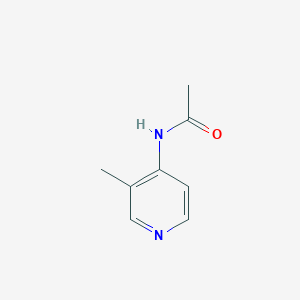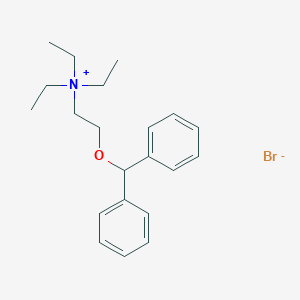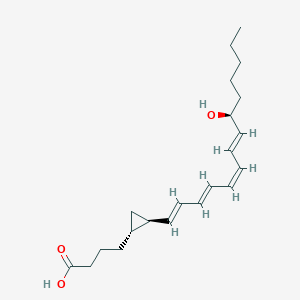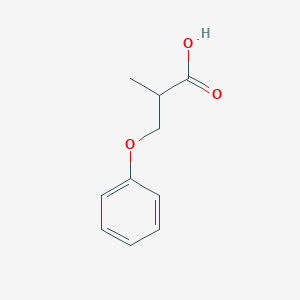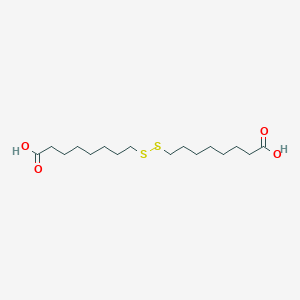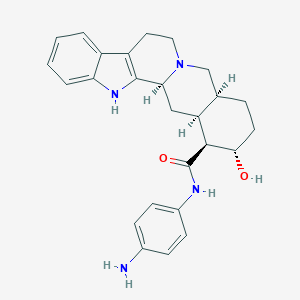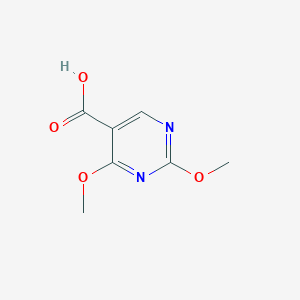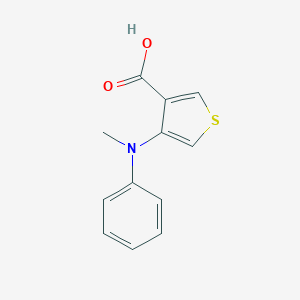
4-(N-methylanilino)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a carboxylic acid group at the 3-position and a N-methyl-N-phenylamino group at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique electronic properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid can be achieved through various synthetic routes. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using readily available starting materials and catalysts. The choice of reaction conditions and catalysts can significantly impact the yield and purity of the final product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used in industrial settings .
化学反応の分析
Types of Reactions
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
科学的研究の応用
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It also interacts with cellular receptors and signaling pathways, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative with antitussive properties.
Uniqueness
4-N-Methyl-N-phenylaminothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its N-methyl-N-phenylamino group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
107947-00-2 |
|---|---|
分子式 |
C12H11NO2S |
分子量 |
233.29 g/mol |
IUPAC名 |
4-(N-methylanilino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-13(9-5-3-2-4-6-9)11-8-16-7-10(11)12(14)15/h2-8H,1H3,(H,14,15) |
InChIキー |
FIZKARVLIVCPBA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CSC=C2C(=O)O |
正規SMILES |
CN(C1=CC=CC=C1)C2=CSC=C2C(=O)O |
| 107947-00-2 | |
同義語 |
4-N-methyl-N-phenylaminothiophene-3-carboxylic acid MPTC-4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


